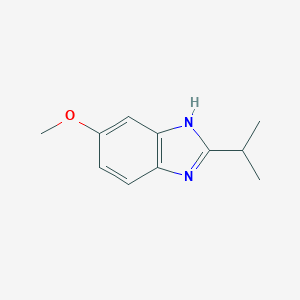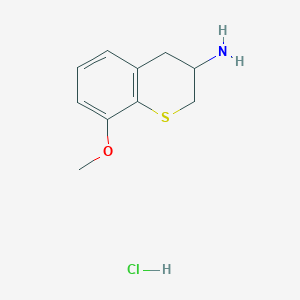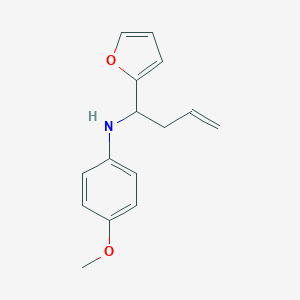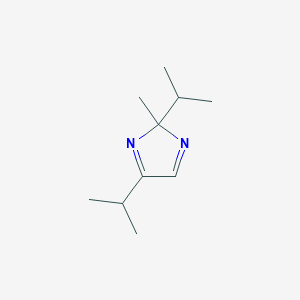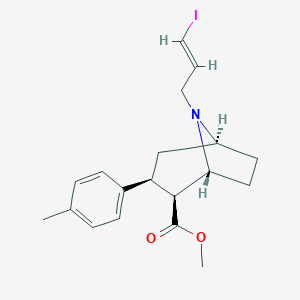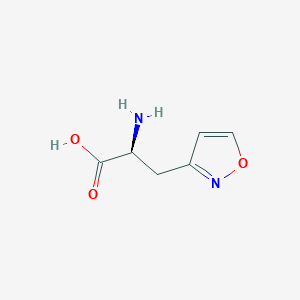
3-Isoxazolepropanoic acid, alpha-amino-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isoxazolepropanoic acid, alpha-amino-, (S)-, also known as AMPA, is a type of amino acid that acts as an agonist for the AMPA receptor. This receptor is a subtype of the ionotropic glutamate receptor, which is responsible for mediating fast synaptic transmission in the central nervous system. AMPA has been the subject of extensive research due to its potential applications in the treatment of neurological disorders.
Mecanismo De Acción
3-Isoxazolepropanoic acid, alpha-amino-, (S)- acts as an agonist for the 3-Isoxazolepropanoic acid, alpha-amino-, (S)- receptor, which is a type of ionotropic glutamate receptor. When 3-Isoxazolepropanoic acid, alpha-amino-, (S)- binds to the receptor, it causes the receptor to open and allow positively charged ions to flow into the cell. This influx of ions depolarizes the neuron, making it more likely to fire an action potential. This process is responsible for mediating fast synaptic transmission in the central nervous system.
Efectos Bioquímicos Y Fisiológicos
The activation of 3-Isoxazolepropanoic acid, alpha-amino-, (S)- receptors by 3-Isoxazolepropanoic acid, alpha-amino-, (S)- has a number of biochemical and physiological effects. These include the enhancement of synaptic plasticity, the modulation of neurotransmitter release, and the regulation of gene expression. 3-Isoxazolepropanoic acid, alpha-amino-, (S)- has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Isoxazolepropanoic acid, alpha-amino-, (S)- is a useful tool for studying the function of the 3-Isoxazolepropanoic acid, alpha-amino-, (S)- receptor in the central nervous system. Its ability to enhance synaptic plasticity makes it a valuable tool for investigating the mechanisms underlying learning and memory. However, its effects on the central nervous system can be complex and difficult to interpret, making it important to use caution when interpreting experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 3-Isoxazolepropanoic acid, alpha-amino-, (S)-. One area of interest is the development of drugs that can selectively target 3-Isoxazolepropanoic acid, alpha-amino-, (S)- receptors, without affecting other components of the glutamatergic system. Another area of interest is the investigation of the role of 3-Isoxazolepropanoic acid, alpha-amino-, (S)- in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research on the complex interactions between 3-Isoxazolepropanoic acid, alpha-amino-, (S)- and other neurotransmitter systems in the central nervous system.
Métodos De Síntesis
3-Isoxazolepropanoic acid, alpha-amino-, (S)- can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound from its constituent parts. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of 3-Isoxazolepropanoic acid, alpha-amino-, (S)- from other molecules.
Aplicaciones Científicas De Investigación
3-Isoxazolepropanoic acid, alpha-amino-, (S)- has been extensively studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Research has shown that 3-Isoxazolepropanoic acid, alpha-amino-, (S)- agonists can enhance synaptic plasticity, which is the ability of synapses to change their strength in response to stimuli. This makes 3-Isoxazolepropanoic acid, alpha-amino-, (S)- a promising target for the development of drugs that can improve cognitive function and memory.
Propiedades
Número CAS |
189215-63-2 |
|---|---|
Nombre del producto |
3-Isoxazolepropanoic acid, alpha-amino-, (S)- |
Fórmula molecular |
C6H8N2O3 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(1,2-oxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O3/c7-5(6(9)10)3-4-1-2-11-8-4/h1-2,5H,3,7H2,(H,9,10)/t5-/m0/s1 |
Clave InChI |
YMXBGMZEWJZJPA-YFKPBYRVSA-N |
SMILES isomérico |
C1=CON=C1C[C@@H](C(=O)O)N |
SMILES |
C1=CON=C1CC(C(=O)O)N |
SMILES canónico |
C1=CON=C1CC(C(=O)O)N |
Sinónimos |
3-Isoxazolepropanoicacid,alpha-amino-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



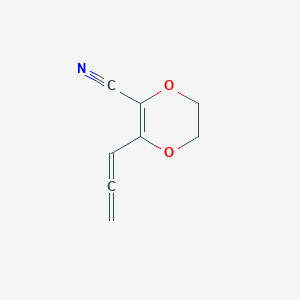
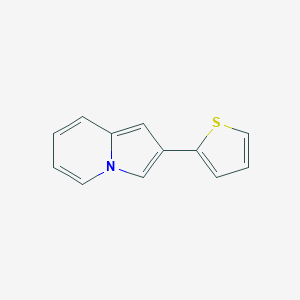
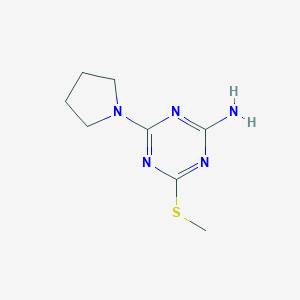

![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)

